(3S,4R,5R)-5-(3,4-dimethoxyphenyl)-3-[(3,4-dimethoxyphenyl)methyl]-4-(hydroxymethyl)oxolan-3-ol
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Overview
Description
(3S,4R,5R)-5-(3,4-dimethoxyphenyl)-3-[(3,4-dimethoxyphenyl)methyl]-4-(hydroxymethyl)oxolan-3-ol is a complex organic compound characterized by its multiple methoxy groups and a tetrahydrofuran ring. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R)-5-(3,4-dimethoxyphenyl)-3-[(3,4-dimethoxyphenyl)methyl]-4-(hydroxymethyl)oxolan-3-ol typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of methoxy groups: Methoxylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Hydroxylation: Introduction of hydroxyl groups using oxidizing agents such as osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques like chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3S,4R,5R)-5-(3,4-dimethoxyphenyl)-3-[(3,4-dimethoxyphenyl)methyl]-4-(hydroxymethyl)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Replacement of methoxy groups with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Osmium tetroxide, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3S,4R,5R)-5-(3,4-dimethoxyphenyl)-3-[(3,4-dimethoxyphenyl)methyl]-4-(hydroxymethyl)oxolan-3-ol can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
In medicine, such compounds may be investigated for their therapeutic potential, including anti-inflammatory, anti-cancer, or neuroprotective effects.
Industry
In industry, these compounds can be used in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of (3S,4R,5R)-5-(3,4-dimethoxyphenyl)-3-[(3,4-dimethoxyphenyl)methyl]-4-(hydroxymethyl)oxolan-3-ol involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R,5R)-5-(3,4-dimethoxyphenyl)-3-[(3,4-dimethoxyphenyl)methyl]-4-(hydroxymethyl)oxolan-3-ol
- This compound
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
10569-14-9 |
---|---|
Molecular Formula |
C22H28O7 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
(3S,4R,5R)-5-(3,4-dimethoxyphenyl)-3-[(3,4-dimethoxyphenyl)methyl]-4-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C22H28O7/c1-25-17-7-5-14(9-19(17)27-3)11-22(24)13-29-21(16(22)12-23)15-6-8-18(26-2)20(10-15)28-4/h5-10,16,21,23-24H,11-13H2,1-4H3/t16-,21+,22-/m1/s1 |
InChI Key |
GJVGHNITXNFRJK-URZJWIJPSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@]2(CO[C@H]([C@H]2CO)C3=CC(=C(C=C3)OC)OC)O)OC |
SMILES |
COC1=C(C=C(C=C1)CC2(COC(C2CO)C3=CC(=C(C=C3)OC)OC)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2(COC(C2CO)C3=CC(=C(C=C3)OC)OC)O)OC |
Origin of Product |
United States |
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